1-Methyl-3-propylimidazole-2-thione

Printed Circuit Board Metallization Displacement Tin Plating Complexing Agent

Thiourea phase-out in PCB lines creates supply gaps for carcinogen-free complexing agents, while generic imidazole-2-thiones introduce uncharacterized toxicology. PTI is the patent-designated solution. - Patent-preferred 1,3-dialkyl substitution for displacement tin plating (US 5,196,053) & post-etch cleaning. - Ambient-temperature epoxy/anhydride catalyst with higher LogP (~1.97) for non-aqueous coatings. - 18,700-fold weaker TPO inhibition vs. methimazole; defined subchronic NOAEL of 10 mg/kg/day supports occupational safety assessment.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 135011-47-1
Cat. No. B162255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-propylimidazole-2-thione
CAS135011-47-1
Synonyms1-Me-PTI
1-methyl-3-propylimidazole-2-thione
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCCCN1C=CN(C1=S)C
InChIInChI=1S/C7H12N2S/c1-3-4-9-6-5-8(2)7(9)10/h5-6H,3-4H2,1-2H3
InChIKeyZOCYDPURIYTNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-propylimidazole-2-thione (PTI): Procurement-Grade Imidazole-2-Thione


1-Methyl-3-propylimidazole-2-thione (PTI; also referred to as 1-Me-PTI) is an unsymmetrical 1,3-dialkylimidazole-2-thione with the molecular formula C₇H₁₂N₂S and a molecular weight of 156.25 g/mol [1]. It belongs to the imidazole-2-thione class, characterized by a five-membered N-heterocyclic ring bearing a thione (C=S) functional group at the 2-position, a methyl substituent at N1, and a propyl substituent at N3 [2]. PTI is structurally mapped to methimazole (1-methylimidazole-2-thione) as an analog in the Medical Subject Headings (MeSH) hierarchy [1]. This compound was developed as an environmentally innocuous replacement for thiourea in printed circuit board (PCB) manufacturing processes, including displacement tin plating and post-etch cleaning, and has subsequently been patented as an ambient-temperature catalyst for epoxy/isocyanate and epoxy/anhydride crosslinking systems [3][4][5]. Independently, its thyroid peroxidase inhibitory activity and subchronic toxicity profile have been characterized, making it a reference compound in endocrine disruption screening panels [6].

Why PTI Cannot Be Interchanged with Methimazole or Other Analogs


Within the imidazole-2-thione family, substitution pattern dictates electronic properties, lipophilicity, and biological target engagement to a degree that precludes simple interchange. The N3-propyl chain of PTI significantly alters the compound's logP relative to the N-unsubstituted methimazole, modifying partition behavior, volatility, and membrane permeability . This translates directly into application-critical properties: PTI's higher logP (~1.7–2.0) compared to methimazole (logP ~0.7) makes it better suited for non-aqueous catalytic systems and organic-phase extraction workflows . In biological systems, the propyl substitution reduces thyroid peroxidase inhibitory potency by approximately four orders of magnitude relative to methimazole, fundamentally changing the endocrine disruption hazard profile [1][2]. In PCB metallization, the specific methyl/propyl combination on the imidazole-2-thione scaffold is explicitly identified as the preferred embodiment over other 1,3-dialkyl variants, evidenced by its singular designation across multiple manufacturing patents [3][4]. Generic substitution with a non-preferred 1,3-dialkylimidazole-2-thione risks loss of patent-described performance and introduces uncharacterized toxicological profiles.

Quantitative Differentiation Evidence for PTI Against Closest Comparators


Thiourea Replacement in PCB Plating and Cleaning

PTI is explicitly identified as the preferred compound within the 1,3-dialkylimidazole-2-thione class for use as a complexing agent in immersion and spray displacement tin plating for PCB manufacturing, serving as an environmentally innocuous replacement for thiourea [1]. Similarly, in post-etch, pre-soldering PCB cleaners, PTI-containing aqueous formulations are described as effective replacements for conventional thiourea-based cleaners and are declared superior to cleaners free of thiourea [2]. The comparator thiourea is classified as a known carcinogen and teratogen, associated with thyroid toxicity via thyroid peroxidase inhibition, creating a significant occupational exposure liability [3].

Printed Circuit Board Metallization Displacement Tin Plating Complexing Agent

Thyroid Peroxidase Inhibition Potency Comparison

The thyroid peroxidase (TPO) inhibitory potency of PTI was determined in microswine thyroid microsomes by Biegel et al. (1995), yielding an IC50 of 0.02 M (20,000 μM) [1]. For comparison, methimazole—the unsubstituted N1-methyl analog and a clinical antithyroid drug—exhibited an IC50 of 1.07 μM against rat thyroid gland microsomal TPO under comparable assay conditions (L-tyrosine substrate, UPLC-MS/MS detection of 3-iodo-L-tyrosine) as reported by Price et al. (2020) [2]. This represents an approximately 18,700-fold difference in inhibitory potency. Propylthiouracil (PTU), another clinically used antithyroid thione, has a reported TPO IC50 of 30 μM [3], making PTI approximately 667-fold weaker than PTU as well.

Endocrine Disruption Thyroid Peroxidase Inhibition Toxicological Screening

Subchronic Oral Toxicity NOAEL Safety Margin

In a 90-day gavage study in Crl:CD BR rats, PTI produced a clearly defined no-observed-adverse-effect level (NOAEL) of 10 mg/kg/day in both male and female rats [1]. At 25 and 75 mg/kg/day, toxicologically significant alterations in serum T3, T4, and TSH levels, increased hepatic UDP-glucuronyltransferase activity, thyroid follicular cell hypertrophy/hyperplasia, and hepatic centrilobular fatty change were observed [1]. The primary target organs were the thyroid and liver [1]. This NOAEL anchors an occupational exposure risk assessment that is unavailable for non-preferred 1,3-dialkylimidazole-2-thione analogs or thiourea under the same study conditions.

Subchronic Toxicity NOAEL Thyroid Disruption Occupational Safety

Solventless One-Step Synthesis and Process Efficiency

PTI can be synthesized via a solventless, one-step process by reacting 1-methyl-3-propylimidazolium bromide with elemental sulfur and potassium carbonate (or alternative bases) under dry nitrogen at 80–85 °C, achieving a yield of 99% [1]. This contrasts with conventional imidazole-2-thione syntheses that employ alcohol solvents, multiple steps, protection/deprotection schemes, and require careful purification to remove malodorous by-products [1]. The solventless method eliminates solvent disposal costs, reduces energy input, avoids malodorous thiol by-product formation, and is tolerant of a variety of bases including potassium carbonate, sodium phosphate, and others [1].

Green Chemistry Synthesis Solventless Process High-Yield Synthesis Imidazole-2-thione

Physicochemical Property Differentiation from Methimazole

The introduction of the N3-propyl group in PTI produces a significant shift in key physicochemical properties relative to methimazole (1-methylimidazole-2-thione), the unsubstituted parent compound. PTI has a predicted boiling point of 205 °C and a predicted LogP of 1.97 . In contrast, methimazole has a reported boiling point of 280 °C and a reported LogP of approximately 0.71 . The lower boiling point of PTI (Δ ~75 °C) facilitates removal by evaporation, while the higher LogP (Δ ~1.26 log units, corresponding to approximately 18-fold greater octanol-water partition) indicates substantially enhanced solubility in non-aqueous media, favoring organic-phase reactions, hydrophobic coating formulations, and solvent extraction workflows .

Physicochemical Properties LogP Boiling Point Partition Coefficient

Validated Application Scenarios for PTI


Thiourea-Free Displacement Tin Plating and Post-Etch Cleaning

PTI is the patent-designated preferred complexing agent for immersion and spray displacement tin plating of copper surfaces on printed circuit boards, where it replaces carcinogenic thiourea [1]. It is formulated into aqueous acidic cleaning solutions for post-etch, pre-soldering PCB treatment, described as effective replacements for conventional thiourea-containing cleaners and superior to thiourea-free alternatives [2]. The enabling patents (US 5,196,053 and US 5,411,595), assigned to McGean-Rohco, Inc., provide explicit formulation guidance. Procurement of PTI for this application is driven by regulatory pressure to eliminate thiourea from PCB manufacturing lines, supported by PTI's defined subchronic NOAEL of 10 mg/kg/day that facilitates occupational exposure assessment [3].

Ambient-Temperature Catalyst for Epoxy Crosslinked Coatings

PTI and related 1,3-dialkylimidazole-2-thiones catalyze ambient-temperature crosslinking between polymers with pendent isocyanate groups and polymers with pendent epoxy functionality, as described in US Patent 5,084,542 [1]. This is a significant advantage over conventional amine, stibonium halide, aluminum halide, or lithium halide catalysts that require elevated curing temperatures, are expensive, or impart undesirable polymer properties [1]. Further, US Patents 5,104,993 and 5,091,498 describe 1,3-dialkylimidazole-2-thiones as catalysts for epoxy/anhydride resin systems used in paints, coatings, laminates, moldings, castings, and adhesives [2][3]. PTI's higher LogP (~1.97) and lower boiling point (~205 °C) relative to methimazole favor its incorporation into non-aqueous coating formulations and facilitate removal after curing .

Reference Compound for Thyroid Endocrine Disruption Screening

PTI is established as a thyroid hormone disruptor with a dual mechanism: (i) direct inhibition of thyroid peroxidase (IC50 = 0.02 M) and (ii) enhancement of T4 excretion via induction of hepatic UDP-glucuronyltransferase [1]. It is listed alongside methimazole, propylthiouracil, and amitrole in authoritative endocrine disruption screening tables as a 'synthesis inhibitor' acting through thyroid peroxidase inhibition [2]. Its dramatically weaker TPO inhibitory potency compared to methimazole (~18,700-fold) and PTU (~667-fold) [3] makes PTI a useful mid-range reference compound for calibrating in vitro TPO inhibition assays and for studying thyroid disruption via enhanced hepatic clearance mechanisms distinct from direct synthesis inhibition.

Coordination Chemistry Ligand for Metal Complexation

The thione sulfur of PTI serves as a soft donor atom for transition metal coordination. The unsymmetrical methyl/propyl substitution pattern provides steric and electronic differentiation compared to symmetrical 1,3-dialkylimidazole-2-thiones such as 1,3-dimethylimidazole-2-thione [1]. This enables tuning of metal complex solubility (facilitated by the higher LogP of the propyl chain) and steric environment around the metal center. PTI's well-characterized physical properties—including its lower boiling point and higher LogP relative to methimazole [2]—support its use in homogeneous catalysis where ligand volatility and organic-phase solubility are critical parameters.

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